molecular formula C23H31N3O5S B11473123 2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate

2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate

Cat. No.: B11473123
M. Wt: 461.6 g/mol
InChI Key: RLGZVANQLKGRJL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a diethylamino group, a methylsulfonyl group, and a benzoate ester.

Preparation Methods

The synthesis of 2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with diethylamine to form the intermediate 4-(diethylamino)benzoic acid. This intermediate is then reacted with 3-(4-[(methylsulfonyl)amino]phenyl)-3-oxopropylamine under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group and methylsulfonyl group play crucial roles in its activity. It can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H31N3O5S

Molecular Weight

461.6 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[3-[4-(methanesulfonamido)phenyl]-3-oxopropyl]amino]benzoate

InChI

InChI=1S/C23H31N3O5S/c1-4-26(5-2)16-17-31-23(28)19-8-10-20(11-9-19)24-15-14-22(27)18-6-12-21(13-7-18)25-32(3,29)30/h6-13,24-25H,4-5,14-17H2,1-3H3

InChI Key

RLGZVANQLKGRJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

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